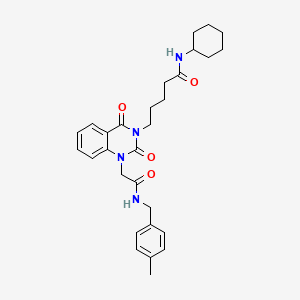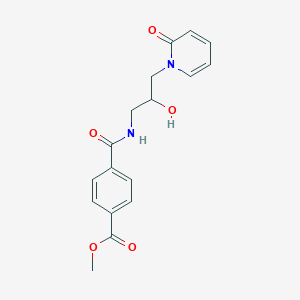![molecular formula C20H22N6 B2830481 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900275-35-6](/img/structure/B2830481.png)
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C20H22N6 and its molecular weight is 346.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
The compound has been involved in the development of various heterocyclic compounds, demonstrating its utility in synthesizing complex molecular structures. For instance, the regioselective synthesis of fused heterocycles, such as Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, and Pyrimido[1,2-a]benzimidazole ring systems, has been achieved through reactions incorporating the phenylsulfonyl moiety using both thermal and microwave irradiation methods. This synthesis showcases the compound's role in creating structurally diverse heterocyclic compounds, which are pivotal in the development of new pharmaceuticals and materials (Salem et al., 2015).
Anticancer Activity
There's significant interest in evaluating the anticancer potential of derivatives and related compounds. Research into Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d][1,2,3]triazines has led to the synthesis of novel series showing promising in vitro cytotoxic activities against human cancer cell lines, including HepG-2 and MCF-7. These findings suggest the compound and its derivatives could be vital in developing new cancer therapies (Hassan, Moustafa, & Awad, 2017).
Antimicrobial Properties
Research has also explored the antimicrobial properties of compounds derived from 2-Cyclohexyl-7-(2,5-Dimethylphenyl)-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine. The synthesis of novel azolo[1,5-a]pyrimidine, benzimidazo[1,2-a]pyrimidine, and several pyridine, pyran, and pyrazole derivatives containing the antipyrine moiety has shown competitive activities against bacterial and fungal pathogens when compared to standard drugs like tetracycline and clotrimazole. This indicates the compound's derivatives could be potential antimicrobial agents (Mabkhot et al., 2016).
Green Synthesis Approaches
The compound's derivatives have been synthesized through green, solvent-free methods, emphasizing environmental sustainability in chemical synthesis. This approach not only aligns with the principles of green chemistry but also opens new avenues for synthesizing pharmaceuticals and other chemicals in a more environmentally friendly manner (Abdelhamid et al., 2016).
Chemical Structure and Reactivity Studies
Studies have also focused on the chemical structure and reactivity of the compound and its derivatives, providing insights into their potential applications. These investigations include quantum chemical calculations and experimental synthesis pathways, helping to understand the fundamental properties that make these compounds valuable in various scientific and industrial applications (Shawali, Hassaneen, & Shurrab, 2008).
Mécanisme D'action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound likely interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties can help predict the bioavailability of the compound .
Result of Action
The inhibition of CDK2 by this compound can lead to significant cytotoxic activities against certain cell lines . For instance, similar compounds have shown potent cytotoxic activities against MCF-7 and HCT-116 cell lines .
Propriétés
IUPAC Name |
4-cyclohexyl-10-(2,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-13-8-9-14(2)17(10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIIDODTLHASSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[[3-(4-Methylphenyl)-5-triazolo[1,5-a]quinazolinyl]amino]ethyl]benzenesulfonamide](/img/structure/B2830408.png)
![3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2830409.png)


![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2830412.png)
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2830413.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2830415.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2830417.png)
![6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2830418.png)
![2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2830420.png)
